1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride

Salt-form selection Lipophilicity LogP

1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride (CAS 2230799-94-5) is a conformationally restricted amino acid derivative comprising a cyclopentane core substituted at the 1‑position with a pyrrolidin-1-ylmethyl group and presented as the hydrochloride salt. With a molecular weight of 233.73 g·mol⁻¹, calculated LogP of 2.15, and a sp³‑hybridised carbon fraction (Fsp3) of 0.91, this compound occupies a three‑dimensional, saturated chemical space distinct from planarity‑prone scaffolds.

Molecular Formula C11H20ClNO2
Molecular Weight 233.74
CAS No. 2230799-94-5
Cat. No. B2477196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride
CAS2230799-94-5
Molecular FormulaC11H20ClNO2
Molecular Weight233.74
Structural Identifiers
SMILESC1CCC(C1)(CN2CCCC2)C(=O)O.Cl
InChIInChI=1S/C11H19NO2.ClH/c13-10(14)11(5-1-2-6-11)9-12-7-3-4-8-12;/h1-9H2,(H,13,14);1H
InChIKeyLLRRNRSJXZOFSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic Acid Hydrochloride (CAS 2230799-94-5): A High-Fsp3 Cyclopentane–Pyrrolidine Scaffold for Medicinal Chemistry Procurement


1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride (CAS 2230799-94-5) is a conformationally restricted amino acid derivative comprising a cyclopentane core substituted at the 1‑position with a pyrrolidin-1-ylmethyl group and presented as the hydrochloride salt. With a molecular weight of 233.73 g·mol⁻¹, calculated LogP of 2.15, and a sp³‑hybridised carbon fraction (Fsp3) of 0.91, this compound occupies a three‑dimensional, saturated chemical space distinct from planarity‑prone scaffolds [1]. It is supplied as a versatile small‑molecule building block by several vendors for research‑use‑only applications .

Why In‑Class Cyclopentane Amino Acid Derivatives Cannot Substitute 1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic Acid Hydrochloride in Research Procurement


Although several cyclopentane‑based amino acid derivatives share a superficial scaffold similarity, critical differences in ionisation state, lipophilicity, carbon saturation, and polar surface area render them non‑interchangeable. The hydrochloride salt form of this compound delivers a predicted LogP approximately 3 log units higher than its own free base, fundamentally altering partitioning behaviour in biological assays [1]. Compared with the simpler 1‑(aminomethyl)cyclopentane‑1‑carboxylic acid hydrochloride, the pyrrolidine substitution increases molecular weight by ~54 Da, raises Fsp3 from 0.857 to 0.91, and reduces topological polar surface area — each a parameter known to influence target binding kinetics, permeability, and nonspecific binding in screening cascades [2]. These physicochemical divergences mean that substituting a generic analog without compensating for these parameters risks irreproducible assay results and confounded SAR interpretation.

Quantitative Differentiation Evidence for 1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic Acid Hydrochloride Against Its Closest Analogs


Hydrochloride Salt vs. Free Base: A Computed LogP Differential of Approximately 3 Log Units Dictates Assay Partitioning Behaviour

The hydrochloride salt (CAS 2230799-94-5) exhibits a computed LogP of 2.15, compared with a computed LogP of −0.90 for the corresponding free base (CAS 1249050-63-2), yielding a ΔLogP of approximately 3.05 units [1]. This large shift reflects protonation of the pyrrolidine nitrogen and the presence of the chloride counterion, which together invert the compound's partition preference from aqueous to organic phases. The free base additionally has a predicted pKa of 4.00 ± 0.20, indicating that its ionisation state is highly pH‑dependent in physiologically relevant ranges, whereas the pre‑formed HCl salt provides a defined, pH‑independent stoichiometry .

Salt-form selection Lipophilicity LogP Aqueous solubility Assay reproducibility

Fsp3 Carbon Saturation: 0.91 vs. 0.86 for the Primary Amine Analog — Implications for Target Selectivity and Developability

The target compound (free base form, CAS 1249050-63-2) possesses an Fsp3 of 0.909 (0.91 for the HCl salt), meaning over 90% of its carbon atoms are sp³‑hybridised [1]. This compares with an Fsp3 of 0.857 for 1‑(aminomethyl)cyclopentane‑1‑carboxylic acid (CAS 102074-43-1), whose primary amine side chain contributes fewer sp³ centres . The landmark study by Lovering et al. (2009) demonstrated that average Fsp3 increases from 0.36 for discovery‑phase compounds to 0.47 for marketed drugs — a 31% increase — and that higher Fsp3 correlates with improved clinical success, reduced off‑target promiscuity, and enhanced aqueous solubility [2]. The target compound's Fsp3 of 0.91 places it in the top percentile of saturation among drug‑like molecules.

Fsp3 Carbon saturation Drug-likeness 3D molecular shape Off-target promiscuity

Topological Polar Surface Area: 40.5 Ų vs. 63.3 Ų for Gabapentin — Differentiating CNS Permeability Predictions

The target HCl salt has a computed topological polar surface area (TPSA) of 40.5 Ų [1], substantially below the 63.32 Ų reported for gabapentin (CAS 60142-96-3) in the IUPHAR/BPS Guide to Pharmacology [2]. In the widely applied rule‑of‑thumb for CNS drug design, compounds with TPSA < 60–70 Ų are predicted to exhibit favourable passive blood–brain barrier penetration, while TPSA > 90 Ų generally limits CNS access. The 23 Ų differential between these two cyclopentane/cyclohexane amino acid derivatives suggests that the pyrrolidine‑substituted scaffold possesses a measurably distinct permeability profile, even before considering the LogP divergence (target LogP 2.15 vs. gabapentin XLogP 1.39). Gabapentin's TPSA of 63.32 sits near the borderline for CNS penetration and relies on active transport via the system L amino acid transporter, whereas the target compound's lower TPSA may favour passive diffusion [2][3].

TPSA Blood-brain barrier CNS penetration Gabapentinoid comparison Permeability

Pyrrolidine Ring Substitution vs. Primary Amine: Conformational Restriction and Additional Vector for Structure–Activity Relationship Exploration

The replacement of the primary aminomethyl group found in 1‑(aminomethyl)cyclopentane‑1‑carboxylic acid hydrochloride (CAS 1185298-24-1, MW 179.64) with the pyrrolidin‑1‑ylmethyl substituent in the target compound (MW 233.73) adds 54.09 Da of molecular weight and introduces a saturated five‑membered nitrogen heterocycle with distinct conformational constraints [1]. The pyrrolidine ring is recognised as a privileged scaffold in medicinal chemistry: Petri et al. (2021) comprehensively reviewed its role in imparting target selectivity through stereochemical and conformational diversity, noting that the non‑planarity of the pyrrolidine ring enhances three‑dimensional coverage of binding pockets compared with acyclic amines [2]. Unlike a freely rotating primary amine, the pyrrolidine ring restricts the nitrogen lone pair orientation and limits accessible conformations, potentially reducing entropic penalties upon target binding. The cyclopentane framework itself has been advanced as a privileged core scaffold for drug discovery, further amplifying the structural uniqueness of this dual cyclopentane–pyrrolidine architecture .

Pyrrolidine scaffold Conformational restriction Structure-activity relationship Fragment-based drug discovery Privileged scaffold

Defined HCl Stoichiometry Enables Accurate Molarity Calculations for Dose–Response and Biophysical Assays

As a pre‑formed 1:1 hydrochloride salt with molecular formula C₁₁H₂₀ClNO₂ and molecular weight 233.73 g·mol⁻¹, the target compound provides a defined stoichiometric composition that enables accurate molarity calculations directly from gravimetric measurements [1]. In contrast, the free base form (CAS 1249050-63-2, MW 197.28) lacks a counterion and is supplied at 98% purity , requiring the end user to either assume 100% free base content or perform independent purity verification before preparing concentration‑calibrated solutions. The hydrochloride salt is typically a crystalline solid with reduced hygroscopicity compared with the zwitterionic free base, facilitating precise weighing under ambient laboratory conditions. The free base's predicted pKa of 4.00 ± 0.20 means it exists as a mixture of protonation states at typical assay pH, whereas the HCl salt delivers the protonated pyrrolidinium species without pH‑dependent uncertainty .

Salt stoichiometry Assay precision Molarity calculation Weighing accuracy QC specifications

Evidence‑Backed Procurement Scenarios for 1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic Acid Hydrochloride in Drug Discovery and Chemical Biology


Fragment‑Based Drug Discovery (FBDD) Library Design Requiring High‑Fsp3, Three‑Dimensional Scaffolds

The compound's Fsp3 of 0.91 substantially exceeds the marketed‑drug average of 0.47 and the common fragment‑library range of 0.3–0.6, making it an ideal component of saturation‑diversified fragment screening collections [1]. Its molecular weight of 233.73 places it within the Rule‑of‑Three guidelines for fragment lead‑likeness, while the pyrrolidine and cyclopentane dual‑ring system provides conformational restriction that enhances the information content of fragment hits. Procurement of the HCl salt form ensures consistent stock solution preparation across multiple screening campaigns, directly addressing the stoichiometric precision requirement identified in Section 3, Evidence Item 5.

Gabapentinoid Scaffold‑Hopping Programmes Targeting the α2δ Calcium Channel Subunit

With a TPSA of 40.5 Ų — 36% lower than gabapentin's 63.32 Ų — this compound offers a differentiated permeability profile for CNS‑targeted medicinal chemistry [2][3]. The cyclopentane core replaces gabapentin's cyclohexane ring while retaining the gem‑disubstituted amino acid motif, and the pyrrolidine substituent introduces an additional tertiary amine centre absent in gabapentin. This scaffold‑hopping opportunity is directly supported by the TPSA and LogP differentials quantified in Section 3, Evidence Item 3, and by the Fsp3 advantage documented in Evidence Item 2.

Physicochemical Property‑Driven Lead Optimisation Requiring Controlled Lipophilicity Modulation

The approximately 1,000‑fold difference in computed partition coefficient between the HCl salt (LogP 2.15) and the free base (LogP −0.90) provides medicinal chemists with two chemically accessible forms of the same scaffold spanning a wide lipophilicity range without altering the core structure [4]. This enables systematic LogP‑dependent SAR studies where the only variable is the ionisation state — a rare experimental capability that directly leverages the evidence presented in Section 3, Evidence Item 1.

Biophysical Assay Development Requiring Defined Protonation State and Accurate Solution Concentration

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and NMR‑based binding studies where precise active‑site concentration is critical, the 1:1 HCl stoichiometry eliminates the pH‑dependent protonation ambiguity that plagues the free base (pKa 4.00 ± 0.20) . The defined salt form directly addresses the gravimetric accuracy concerns detailed in Section 3, Evidence Item 5, and is further supported by the LogP control discussed in Evidence Item 1.

Quote Request

Request a Quote for 1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.